molecular formula C18H24N4OS B2566958 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1221715-27-0

2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2566958
CAS No.: 1221715-27-0
M. Wt: 344.48
InChI Key: UTTFGNKGXYPLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dihydropyrimidin-4-one core substituted at positions 2 and 3. The 2-position contains a [(4-methylphenyl)methyl]sulfanyl group, while the 5-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] moiety. The dihydropyrimidinone scaffold is well-documented in medicinal chemistry for its bioactivity, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14-3-5-15(6-4-14)13-24-18-19-11-16(17(23)20-18)12-22-9-7-21(2)8-10-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFGNKGXYPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related dihydropyrimidinones, pyridazinones, and piperazine derivatives to highlight key differences in physicochemical properties and bioactivity.

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Predicted pKa Notable Bioactivity
Target Compound 1,4-Dihydropyrimidin-4-one 2-[(4-Methylbenzyl)sulfanyl]; 5-[(4-methylpiperazinyl)methyl] ~413.5* 8.30–9.50† Not reported (inferred CNS activity)
Chromeno[4,3-d]pyrimidinone Chromeno-pyrimidinone 4-Piperidinophenyl; 2-thioxo ~380.4 7.80–8.50 Computational drug-likeness
2-(4-Methylphenyl)pyridazinone Pyridazinone 4-Methylphenyl; fused dihydropyridazine ~217.2 8.00–8.80 Anti-inflammatory (IC50: 11.6 μM)
MK45 (Piperazine derivative) Pyridinone 3-Chloro-5-(trifluoromethyl)pyridinyl; thiophen-2-yl ~441.9 7.50–8.20 Not reported (structural analog)
Pyrimidinone derivative Pyrimidin-4(3H)-one 2-[(4-Methylphenyl)amino]; 6-[(tetrazolyl)sulfanyl]methyl 391.45 8.30 Not reported

*Calculated based on molecular formula; †Predicted based on sulfanyl and piperazine groups.

Core Structure and Substituent Effects

  • Dihydropyrimidinone vs. Compared to the pyrimidin-4(3H)-one in , the dihydro configuration may reduce planarity, affecting membrane permeability .
  • Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound introduces a tertiary amine, improving water solubility over the piperidine analog in (predicted logP: ~2.5 vs. ~3.0) .

Physicochemical Properties

  • Solubility: The target’s methylpiperazine group likely increases solubility in acidic environments (e.g., gastric fluid) due to protonation, whereas the chromeno-pyrimidinone () may aggregate due to aromatic stacking .
  • pKa : The sulfanyl group (pKa ~8.3) and piperazine (pKa ~9.5) create a dual ionization profile, differing from the single basic center in MK45 () .

Inferred Bioactivity

  • The piperazine moiety is common in serotonin receptor modulators, and the sulfanyl group may confer antioxidant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.